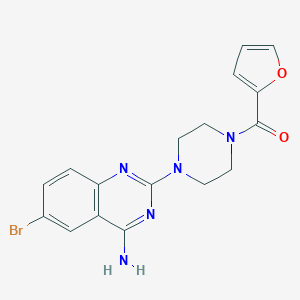
(4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE is a complex organic compound that features a quinazoline core, a piperazine ring, and a furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE typically involves multi-step organic reactionsThe final step involves coupling the furan moiety to the piperazine-quinazoline intermediate under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the bromo group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides in the presence of a base like sodium hydride (NaH) are typical.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Quinazoline derivatives with reduced bromine.
Substitution: Piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes and signaling pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE involves its interaction with specific molecular targets, such as kinases and enzymes. The quinazoline core is known to inhibit kinase activity, which can disrupt signaling pathways involved in cell growth and proliferation. The piperazine ring enhances the compound’s binding affinity to its targets, while the furan moiety contributes to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
[4-(4-Amino-6-chloroquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone: Contains a chlorine atom instead of bromine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the bromine atom in (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can enhance the compound’s interaction with its molecular targets. This feature can lead to improved efficacy in its applications, particularly in medicinal chemistry .
Eigenschaften
CAS-Nummer |
111218-69-0 |
|---|---|
Molekularformel |
C17H16BrN5O2 |
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H16BrN5O2/c18-11-3-4-13-12(10-11)15(19)21-17(20-13)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H2,19,20,21) |
InChI-Schlüssel |
MPAIBNCLPBBQKT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4 |
Kanonische SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















